molecular formula C11H11NO6 B3053790 (2S)-2-[(2-hydroxybenzoyl)amino]butanedioic acid CAS No. 56145-94-9

(2S)-2-[(2-hydroxybenzoyl)amino]butanedioic acid

Cat. No.: B3053790
CAS No.: 56145-94-9
M. Wt: 253.21 g/mol
InChI Key: JMJWCANHASMNST-UHFFFAOYSA-N
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Description

(2S)-2-[(2-hydroxybenzoyl)amino]butanedioic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzoyl group attached to an amino acid backbone

Scientific Research Applications

(2S)-2-[(2-hydroxybenzoyl)amino]butanedioic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-hydroxybenzoyl)amino]butanedioic acid typically involves the reaction of 2-hydroxybenzoic acid with an appropriate amino acid derivative under specific conditions. One common method is the condensation reaction between 2-hydroxybenzoic acid and L-aspartic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-hydroxybenzoyl)amino]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the benzoyl moiety can be oxidized to form a ketone.

    Reduction: The carboxyl groups can be reduced to primary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of 2-[(2-oxobenzoyl)amino]butanedioic acid.

    Reduction: Formation of 2-[(2-hydroxybenzoyl)amino]butanediol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-hydroxybenzoyl)amino]butanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-hydroxybenzoyl)amino]propanoic acid
  • 2-[(2-hydroxybenzoyl)amino]pentanedioic acid
  • 2-[(2-hydroxybenzoyl)amino]hexanedioic acid

Uniqueness

(2S)-2-[(2-hydroxybenzoyl)amino]butanedioic acid is unique due to its specific structure, which combines a benzoyl group with an amino acid backbone This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research

Properties

IUPAC Name

2-[(2-hydroxybenzoyl)amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c13-8-4-2-1-3-6(8)10(16)12-7(11(17)18)5-9(14)15/h1-4,7,13H,5H2,(H,12,16)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJWCANHASMNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CC(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56145-94-9
Record name N-(2-HYDROXYBENZOYL)-L-ASPARTIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Salicyloylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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